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Sodium 2-(4-methoxyphenoxy)propanoate - 150767-88-7

Sodium 2-(4-methoxyphenoxy)propanoate

Catalog Number: EVT-1204425
CAS Number: 150767-88-7
Molecular Formula: C10H11NaO4
Molecular Weight: 218.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

Sodium 2-(4-methoxyphenoxy)propanoate falls under the category of organic compounds, specifically carboxylic acid derivatives. It is classified as a sodium salt of a phenolic compound. The compound is naturally found in roasted coffee beans and is known for its role as a sweetness inhibitor in taste perception studies .

Synthesis Analysis

The synthesis of Sodium 2-(4-methoxyphenoxy)propanoate can be achieved through several methods:

  1. Basic Synthesis Method:
    • Reactants: p-Methoxyphenol, sodium hydroxide, and 2-methyl chloropropionate.
    • Procedure:
      • Mix p-methoxyphenol with sodium hydroxide and water in a mass ratio of 1:1 to 3: (0.01 to 0.03): (3 to 20).
      • Heat the mixture to 60-70 °C.
      • Add 1-2 times the amount of 2-methyl chloropropionate relative to p-methoxyphenol and react for 6 to 24 hours at temperatures between 60 °C and 90 °C.
      • The resulting product is purified through recrystallization .
  2. Alternative Method:
    • Reactants: p-Methoxyphenol, ethyl 2-chloropropionate, potassium carbonate, sodium iodide as a catalyst.
    • Procedure:
      • Combine the reactants in absolute ethanol and heat under reflux for approximately six hours.
      • Following the reaction completion, separate the solid product through filtration and adjust the pH to precipitate the desired compound .

These methods yield varying purities and efficiencies, with reported yields ranging from approximately 55% to over 71% depending on conditions used .

Molecular Structure Analysis

The molecular formula of Sodium 2-(4-methoxyphenoxy)propanoate is C10H12NaO4C_{10}H_{12}NaO_4, with a molecular weight of approximately 219.19 g/mol. The structure features:

  • A propanoate group (COO-COO^-) linked to a methoxy-substituted phenyl ring.
  • The InChI key for this compound is SJQKPPSYZSRKEP-UHFFFAOYSA-N, indicating its unique structural identifiers.

The structural representation can be summarized as follows:

SMILES CC(C(=O)[O])OC1=CC=C(C=C1)OC.[Na+]\text{SMILES }CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na^+]

This structure allows for interactions with biological systems, particularly in taste receptor modulation .

Chemical Reactions Analysis

Sodium 2-(4-methoxyphenoxy)propanoate primarily participates in substitution reactions due to its functional groups. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions leading back to the original acid.

Common reagents used in these reactions include bases like sodium hydroxide and potassium carbonate, as well as acids such as hydrochloric acid for neutralization .

Mechanism of Action

The mechanism by which Sodium 2-(4-methoxyphenoxy)propanoate exerts its effects involves competitive inhibition at sweet taste receptors. The compound binds to these receptors, preventing sweet molecules such as sucrose from activating them. This interaction leads to a reduced perception of sweetness in various contexts:

  • Biochemical Interaction: It inhibits protein kinase A activity, which plays a role in cellular signaling pathways related to taste perception .
  • Temporal Dynamics: The inhibitory effects are stable under standard laboratory conditions but may vary over time depending on environmental factors .
Physical and Chemical Properties Analysis

Sodium 2-(4-methoxyphenoxy)propanoate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white or faint yellow solid.
  • Solubility: Soluble in water due to its ionic nature.
  • Stability: Maintains stability under standard laboratory conditions but should be stored away from strong acids or bases.

These properties make it suitable for various applications across scientific research fields .

Applications

Sodium 2-(4-methoxyphenoxy)propanoate has diverse applications:

  • Chemistry: Used as a reagent in organic synthesis for studying reaction mechanisms.
  • Biology: Employed in research focused on taste receptor mechanisms and sweet taste inhibition.
  • Medicine: Investigated for potential uses in treating taste disorders by modulating taste perception.
  • Food Industry: Utilized to enhance flavor profiles by masking excessive sweetness in food products .
Introduction to Sodium 2-(4-methoxyphenoxy)propanoate

Chemical Identity and Structural Characteristics

Sodium 2-(4-methoxyphenoxy)propanoate belongs to the aryloxyalkanoate class, with systematic IUPAC nomenclature designating it as the sodium salt of 2-(4-methoxyphenoxy)propanoic acid. Its molecular weight is 218.19 g/mol, and it typically presents as a white to pale cream crystalline solid [3] [5]. The molecule contains an asymmetric carbon at the propanoate α-position, rendering it chiral. Commercial Lactisole consists of a racemic mixture (R/S enantiomers), though the (S)-enantiomer exhibits significantly greater biological activity in sweetness suppression [2].

Structural and electronic features include:

  • A carboxylate anion (COO⁻) electrostatically balanced by Na⁺
  • A methoxy ether (p-MeO-C₆H₄-) para-substituted on the phenyl ring
  • An α-ether linkage between the aryl group and propanoate chain

The molecule’s amphiphilic character arises from its polar ionic head and hydrophobic aromatic region, explaining its solubility profile: highly soluble in water and propylene glycol, moderately soluble in ethanol, and only slightly soluble in lipids [3] [5] [9]. X-ray crystallography and molecular modeling confirm that the (S)-enantiomer preferentially binds the transmembrane domain of the human T1R3 sweet receptor subunit, inducing conformational changes that inhibit signal transduction [2] [7].

Table 1: Fundamental Chemical Identifiers

PropertyValue/Descriptor
CAS Registry Number13794-15-5 (free acid); 150436-68-3 (sodium salt)
Molecular FormulaC₁₀H₁₁NaO₄
Molar Mass218.19 g/mol
Melting Point190°C
XLogP31.654 (estimated)
Hydrogen Bond Acceptors4
Topological Polar Surface Area55.8 Ų

Historical Discovery and Natural Occurrence

The parent carboxylic acid, 2-(4-methoxyphenoxy)propionic acid, was first isolated in 1989 from roasted coffee beans (Colombian Arabica variety). Analytical studies detected concentrations between 0.5–1.2 parts per million (ppm), suggesting a natural role in modulating the complex flavor profile of coffee [2]. Though structurally classified as a hydroquinone double ether derivative, its sensory significance remained unrecognized until systematic screening of coffee constituents identified its taste-modifying properties.

The discovery spurred industrial interest in synthesizing the compound for flavor applications. By the mid-1990s, Domino Sugar commercially introduced the sodium salt form ("Lactisole") as a sweetness suppressor. The sodium salt was favored over the free acid due to enhanced water solubility and handling properties. While the compound occurs naturally, all commercial material is synthetically produced via methods like phase-transfer catalysis (discussed in Section 1.3) to meet volume and purity requirements [2] [9]. Notably, natural occurrence remains restricted to trace levels in roasted coffee; no other significant biological sources have been confirmed.

Key Academic and Industrial Relevance

Academic Research Significance

Sodium 2-(4-methoxyphenoxy)propanoate serves as a molecular probe for dissecting sweet taste transduction mechanisms. Landmark studies demonstrate it specifically inhibits the human T1R2/T1R3 heterodimeric receptor by binding to the transmembrane helical bundle of the T1R3 subunit. This interaction disrupts receptor activation by diverse sweeteners—from sugars (sucrose) to artificial compounds (aspartame, saccharin) and proteins (thaumatin) [2] [7]. Crucially, its species specificity (effective in humans and primates but inactive in rodents) makes it invaluable for translational taste research and receptor mutagenesis studies aimed at mapping binding domains [2] [4].

Recent electrophysiological and cellular imaging studies utilize Lactisole to investigate:

  • Signal transduction pathways downstream of T1R2/T1R3
  • Allosteric modulation mechanisms in G-protein coupled receptors
  • Cross-modal interactions between sweet taste and other sensory inputs

Furthermore, its ability to inhibit glucose-induced insulin secretion in pancreatic β-cells (via T1R3 antagonism) suggests broader physiological roles beyond taste, potentially informing metabolic disorder research [7].

Industrial Applications and Synthesis

In the food industry, Lactisole (FEMA GRAS #3773; JECFA #1029) functions as a flavor profile modifier at usage levels of 50–150 ppm. Its primary application lies in high-sugar products like jams, jellies, fruit fillings, and syrups, where it reduces cloying sweetness and enhances fruity or tart notes [2] [5] [6]. Technical advantages include:

  • Compatibility with diverse sweeteners and food matrices
  • Stability under processing conditions (heat, pH)
  • Synergy with flavor enhancers like sodium salts

Table 2: Key Industrial Synthesis Methods

MethodReaction SchemeConditionsYield
Phase-Transfer Catalysis4-Methoxyphenol + Sodium 2-chloropropanoate → ProductCatalyst: TBAB; Solvent: Toluene/H₂O; 85°C>85% [8]
Classical Williamson Ether4-Methoxyphenolate + Ethyl 2-bromopropanoate → HydrolysisSolvent: Acetone; Reflux; Acidification70-75% [3]

The phase-transfer method (patented) offers efficiency advantages: it avoids expensive anhydrous solvents, reduces reaction times (<6 hours), and simplifies purification through aqueous/organic phase separation. Post-synthesis, the free acid is converted to the sodium salt via NaOH neutralization, followed by crystallization to achieve >98% purity [8]. Global suppliers (e.g., BOC Sciences, Jiangyin Healthway) manufacture it under GMP for food and research markets, with annual production volumes reflecting its niche but essential role in flavor engineering [5] [9].

Table 3: Global Commercial Suppliers & Product Specifications

SupplierBrand/IDPurityFormPrimary Applications
BOC SciencesLactisole sodium≥98%Crystalline solidResearch use
Endeavour Specialty Chem.CA003199%PowderFood flavoring (F&F)
R C Treatt & Co LtdNI, Kosher gradeFood GradeSoluble concentrateConfectionery, jams, sauces

Emerging Research Frontiers

Beyond sensory science, Sodium 2-(4-methoxyphenoxy)propanoate enables explorations into:

  • Receptor deorphanization: Identifying non-gustatory T1R3-expressing tissues (e.g., gut, pancreas) and their ligand specificity [7]
  • Biomaterial design: Incorporating taste-modifying motifs into functional polymers or oral delivery systems
  • Behavioral neuroscience: Probing sweetness contribution to reward pathways using perceptual blocking

Properties

CAS Number

150767-88-7

Product Name

Sodium 2-(4-methoxyphenoxy)propanoate

IUPAC Name

sodium;2-(4-methoxyphenoxy)propanoate

Molecular Formula

C10H11NaO4

Molecular Weight

218.18 g/mol

InChI

InChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

SKORRGYRKQDXRS-UHFFFAOYSA-M

SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+]

Solubility

Soluble in water and propylene glycol, slightly soluble in fat
Miscible at room temperature (in ethanol)

Synonyms

lactisole

Canonical SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+]

Isomeric SMILES

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+]

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